molecular formula C15H15N3O3 B2373704 5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 692287-70-0

5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2373704
CAS No.: 692287-70-0
M. Wt: 285.303
InChI Key: IDDQHSXNMHMPNA-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both methoxy and hydroxyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminopyrazoles with alkynes under acidic conditions. For instance, aminopyrazoles can be reacted with symmetric and non-symmetric alkynes in the presence of potassium hydrogen sulfate (KHSO4) in aqueous ethanol to yield pyrazolo[1,5-a]pyrimidines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol is unique due to the presence of both methoxy and hydroxyl groups, which enhance its reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(methoxymethyl)-3-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-20-9-11-7-14(19)18-15(17-11)13(8-16-18)10-3-5-12(21-2)6-4-10/h3-8,16H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKAUHIEDQEYIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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